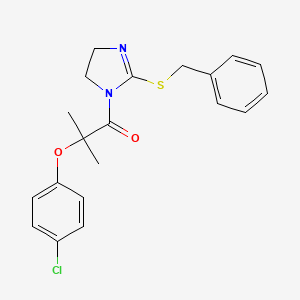

1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one

Descripción

Propiedades

IUPAC Name |

1-(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2O2S/c1-20(2,25-17-10-8-16(21)9-11-17)18(24)23-13-12-22-19(23)26-14-15-6-4-3-5-7-15/h3-11H,12-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYWUVEISWZTGKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N1CCN=C1SCC2=CC=CC=C2)OC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Diamine Precursor Preparation

Synthesis of 2-(4-Chlorophenoxy)-2-methylpropan-1-one

Williamson Ether Synthesis

The propanone side chain is assembled via nucleophilic aromatic substitution:

Step 3: Ketone Bromination

2-Methylpropan-1-one + PBr₃ → 2-Bromo-2-methylpropan-1-one (3)

Conditions:

Step 4: Phenolic Coupling

3 + 4-Chlorophenol → 2-(4-Chlorophenoxy)-2-methylpropan-1-one (4)

Optimized protocol:

Final Coupling: Imidazoline Alkylation

N-Alkylation Mechanism

The imidazoline nitrogen attacks the electrophilic α-carbon of the propanone moiety:

Step 5: Nucleophilic Substitution

2 + 4 → 1-(2-(Benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one

Reaction design:

- Solvent: Dry DMF, NaH (1.5 equiv)

- Temperature: 0°C → RT, 24 h

- Purification: Recrystallization (EtOAc/hexane)

- Yield: 65%

Critical Analysis of Methodologies

Comparative Efficiency of Cyclization Agents

| Agent | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| NBS | DCM | 0 → RT | 78 | |

| I₂ | Toluene | 110 | 62 | |

| Cu(OAc)₂ | MeOH | 65 | 58 |

NBS in DCM emerges as superior, minimizing side reactions through controlled bromination.

Side Reactions and Mitigation

- Thioether Oxidation : Benzylthio group susceptibility to oxidation necessitates inert atmosphere handling (N₂/Ar).

- Ketone Enolization : Propanone α-proton acidity (pKa ~18) mandates low-temperature alkylation to prevent self-condensation.

Industrial Scalability Considerations

Análisis De Reacciones Químicas

Types of Reactions

1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Alcohols.

Substitution Products: Various substituted aromatic compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry: As a potential drug candidate due to its complex structure and functional groups.

Materials Science: In the development of new materials with specific properties.

Industrial Chemistry: As an intermediate in the synthesis of other complex organic compounds.

Mecanismo De Acción

The mechanism of action of 1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be specific to the biological context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-fluorophenoxy)-2-methylpropan-1-one: Similar structure with a fluorine atom instead of chlorine.

1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-bromophenoxy)-2-methylpropan-1-one: Similar structure with a bromine atom instead of chlorine.

Uniqueness

The uniqueness of 1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs.

Actividad Biológica

The compound 1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one is a synthetic organic molecule that features a complex structure, which includes an imidazole ring, a benzylthio group, and a chlorophenoxy moiety. This unique arrangement of functional groups suggests potential biological activities that warrant further investigation. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 344.87 g/mol. The presence of the imidazole ring is significant as it is known for its pharmacological properties, including antimicrobial and anti-inflammatory activities.

Table 1: Structural Components

| Component | Description |

|---|---|

| Imidazole Ring | Five-membered nitrogen-containing heterocycle |

| Benzylthio Group | Sulfur-containing moiety enhancing reactivity |

| 4-Chlorophenoxy Group | Halogenated aromatic ring influencing lipophilicity |

Antimicrobial Activity

Research indicates that compounds containing imidazole rings often exhibit significant antimicrobial properties . A study on related imidazole derivatives demonstrated effective inhibition against various bacterial strains, suggesting that the benzylthio substitution may enhance this activity through improved membrane permeability or interaction with microbial targets .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent is supported by its structural similarity to known inhibitors of inflammatory pathways. For instance, related compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response . In vitro studies suggest that the compound may modulate pro-inflammatory cytokine production, although specific data on this compound remains limited.

Case Study 1: CRTh2 Receptor Antagonism

In a high-throughput screening campaign, derivatives of benzylthio-imidazoles were identified as novel antagonists of the CRTh2 receptor, which is implicated in allergic responses and asthma. The structure-activity relationship (SAR) studies indicated that modifications at the imidazole and phenoxy positions significantly affect receptor binding affinity and selectivity .

Case Study 2: Anticancer Activity

Preliminary investigations into the anticancer potential of similar imidazole derivatives have shown promising results. For example, compounds with similar structural features were reported to induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction. Future studies should explore the specific effects of our target compound on cancer cell viability.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. In silico models predict favorable absorption characteristics, indicating good intestinal permeability and blood-brain barrier penetration . However, toxicity assessments are necessary to ensure safety for potential therapeutic applications.

Table 2: Predicted Pharmacokinetic Properties

| Property | Value |

|---|---|

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Penetration | Moderate |

| CYP450 Interaction | Non-inhibitor |

Q & A

Q. What are the standard synthetic protocols for preparing 1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one?

The synthesis typically involves sequential functionalization of the imidazole core. Key steps include:

- Thioether formation : Reaction of 4,5-dihydro-1H-imidazole-2-thiol with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzylthio group .

- Acylation : Coupling the thioether intermediate with 2-(4-chlorophenoxy)-2-methylpropanoyl chloride using a polar aprotic solvent (e.g., dichloromethane) and a base like triethylamine to form the ketone linkage .

- Microwave-assisted synthesis : Evidence suggests microwave irradiation can enhance reaction rates and yields during cyclization or substitution steps .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity of substitutions (e.g., benzylthio vs. chlorophenoxy groups) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, particularly for distinguishing isomers .

- X-ray Crystallography : Resolves bond lengths (e.g., C–S bond ≈1.81 Å in thioether groups) and dihedral angles to confirm stereoelectronic effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in thioether formation, while non-polar solvents reduce side reactions during acylation .

- Catalyst selection : Transition-metal catalysts (e.g., Pd/C) may improve coupling efficiency in multi-step pathways .

- Temperature control : Lower temperatures (0–5°C) minimize hydrolysis of acid chloride intermediates during acylation .

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values)?

- Assay standardization : Control variables such as cell line viability (e.g., HepG2 vs. MCF-7), solvent (DMSO concentration ≤0.1%), and incubation time .

- Metabolic stability studies : Evaluate cytochrome P450 interactions to identify false positives/negatives due to compound degradation .

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing 4-chlorophenoxy with 4-fluorophenoxy) to isolate pharmacophoric groups .

Q. What are the key challenges in scaling up multi-step syntheses of this compound?

- Intermediate purification : Silica gel chromatography is labor-intensive; switch to recrystallization or flash chromatography for scalability .

- Orthogonal protecting groups : Use tert-butoxycarbonyl (Boc) for the imidazole nitrogen to prevent undesired side reactions during acylation .

- Byproduct management : Monitor thiol oxidation byproducts (e.g., disulfides) via TLC and adjust reducing agents (e.g., NaBH₄) as needed .

Q. What methodologies are recommended for studying the compound’s mechanism of action in biological systems?

- Molecular docking : Use software (e.g., AutoDock Vina) to predict binding affinity with targets like kinase domains or GPCRs, focusing on the imidazole-thioether motif .

- Mutagenesis assays : Replace key residues (e.g., cysteine in enzyme active sites) to validate covalent binding via the benzylthio group .

- Biochemical profiling : Combine surface plasmon resonance (SPR) and fluorescence polarization to quantify target engagement kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.